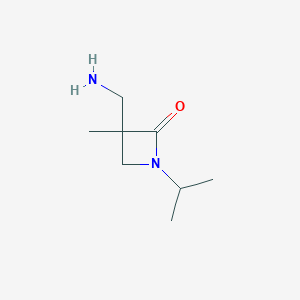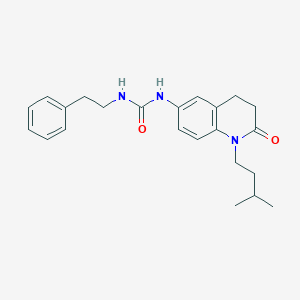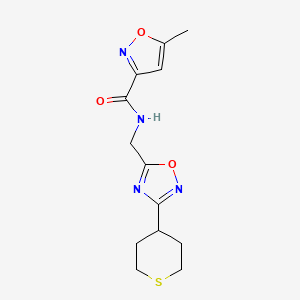![molecular formula C22H28N4O4S B2500091 (Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1252563-06-6](/img/structure/B2500091.png)
(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Bruton's Tyrosine Kinase (BTK)
Compounds with similar structural motifs, including cyano and sulfonylamino groups, have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK). BTK is crucial in the B cell receptor signaling pathway, playing a vital role in B cell development, differentiation, and signaling. Inhibitors targeting BTK can be significant in treating various B cell-related disorders, including certain types of leukemia and lymphoma. The specific interactions and crystal packing of these compounds underline their potential as pharmacological agents in targeting BTK-related pathways (Ghosh et al., 2000).
Crystal Structure and Molecular Interaction
Research into compounds with cyano and amino groups has also contributed to understanding molecular interactions and crystal structure formation. Studies have shown how specific molecular arrangements, such as N⋯π and O⋯π interactions, play a crucial role in the crystal packing of related compounds. This information is instrumental in materials science and crystal engineering, where the design of molecular crystals with desired properties requires a deep understanding of these interactions (Zhang et al., 2011).
Photosensitive Materials
The integration of similar compounds into polymeric materials has led to the development of novel photosensitive polyimides. These materials demonstrate negative-tone behavior upon UV irradiation, showing potential applications in photolithography and the development of microelectronic devices. The ability to form fine patterns upon irradiation makes them valuable in creating intricate structures needed in semiconductor manufacturing (Fukushima et al., 2003).
Antimicrobial and Anti-inflammatory Properties
Derivatives of compounds containing cyano, sulfonylamino, and related functionalities have been explored for their antimicrobial and anti-inflammatory properties. The synthesis and biological evaluation of these derivatives highlight their potential in developing new therapeutic agents. The compounds' ability to inhibit microbial growth and reduce inflammation could be pivotal in treating various infections and inflammatory conditions (Ahmed, 2017).
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-6-31(28,29)25-21-9-7-20(8-10-21)24-22(27)19(13-23)12-18-11-15(2)26(17(18)4)16(3)14-30-5/h7-12,16,25H,6,14H2,1-5H3,(H,24,27)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUCPOCQBQHHEY-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C(C)COC)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C(C)COC)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)

![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)




![7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500023.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B2500026.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)
![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2500031.png)